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Compound of Interest

Compound Name: Tyk2-IN-18

Cat. No.: B15569495 Get Quote

In the landscape of autoimmune and inflammatory disease research, Tyrosine Kinase 2 (TYK2)

has emerged as a pivotal therapeutic target. As a member of the Janus kinase (JAK) family,

TYK2 plays a crucial role in the signaling pathways of key cytokines such as interleukins

(IL)-12, IL-23, and Type I interferons (IFNs).[1] The development of selective TYK2 inhibitors

offers a promising strategy to modulate these immune responses with greater precision and

potentially improved safety profiles compared to broader JAK inhibitors. This guide provides a

comparative overview of the preclinical compound Tyk2-IN-18 against a selection of publicly

disclosed TYK2 inhibitors, offering researchers, scientists, and drug development professionals

a benchmark for evaluation.

Comparative Performance of TYK2 Inhibitors
The following table summarizes the biochemical and cellular potency of Tyk2-IN-18 alongside

other notable TYK2 inhibitors. The data presented is a compilation from various public sources

and is intended for comparative purposes. Direct comparison of absolute values should be

approached with caution due to potential variations in assay conditions between different

studies.
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Inhibitor Target Domain
Biochemical
IC50 (TYK2)

Cellular IC50
(IL-12/23
pathway)

Selectivity
Profile

Tyk2-IN-18
JH2

(Pseudokinase)
~39 nM (binding)

~6 nM (IL-23

induced STAT3)

High selectivity

over JAK1/2/3

JH1 domains.

Deucravacitinib

(BMS-986165)

JH2

(Pseudokinase)

0.06 nM

(binding)

1.1 nM (IFNα-

induced STAT3)

>164-fold for

TYK2 JH2 vs

JAK1 JH2.[2]

TAK-279 (NDI-

034858)

JH2

(Pseudokinase)

Not explicitly

stated

Potent inhibition

of IL-12/IL-18

induced IFNγ

Highly selective

for TYK2.[2]

Brepocitinib (PF-

06700841)
JH1 (Kinase) 29 nM

64 nM (IL-12

induced pSTAT4)

Also inhibits

JAK1 (IC50 = 41

nM).[3]

Ropsacitinib (PF-

06826647)
JH1 (Kinase)

Potent TYK2

inhibitor

Not explicitly

stated

Dual TYK2/JAK2

inhibitor.

TLL-018 JH1 (Kinase) 5 nM

0.6 µM (IL-6

signaling, JAK1

mediated)

Dual JAK1/TYK2

inhibitor.[4]

TYK2 Signaling Pathway
The diagram below illustrates the central role of TYK2 in mediating cytokine signaling. Upon

ligand binding to their respective receptors (e.g., IL-12R, IL-23R, IFNAR), TYK2, in concert with

other JAK family members, becomes activated. This leads to the phosphorylation and

activation of Signal Transducer and Activator of Transcription (STAT) proteins, which then

translocate to the nucleus to regulate the transcription of target genes involved in inflammation

and immune responses. Allosteric inhibitors targeting the JH2 pseudokinase domain, such as

Tyk2-IN-18 and Deucravacitinib, lock the kinase in an inactive conformation, thereby blocking

this signaling cascade.
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Caption: TYK2-mediated cytokine signaling pathway and point of inhibition.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b15569495?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15569495?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of

TYK2 inhibitors.

Biochemical Kinase Assays
Objective: To determine the direct inhibitory activity of a compound against the TYK2 enzyme.

Methodology:

Enzyme and Substrate Preparation: Recombinant human TYK2 kinase domain (JH1) or

pseudokinase domain (JH2) is used. A generic peptide substrate for the kinase domain (e.g.,

a poly-Glu-Tyr peptide) is prepared in kinase reaction buffer.

Inhibitor Preparation: The test compound (e.g., Tyk2-IN-18) is serially diluted to a range of

concentrations.

Kinase Reaction: The TYK2 enzyme is incubated with the test compound for a

predetermined period (e.g., 15-30 minutes) at room temperature. The kinase reaction is

initiated by the addition of the peptide substrate and ATP (often radiolabeled [γ-³²P]ATP or

detected via luminescence-based assays like ADP-Glo).

Detection:

Radiometric Assay: The reaction mixture is transferred to a phosphocellulose filter

membrane, which captures the phosphorylated substrate. The amount of incorporated

radiolabel is quantified using a scintillation counter.

Luminescence Assay: The amount of ADP produced is measured using a

luciferase/luciferin system, where the light output is proportional to the ADP concentration.

Data Analysis: The percentage of inhibition at each compound concentration is calculated

relative to a DMSO control. The IC50 value, the concentration of inhibitor required to reduce

enzyme activity by 50%, is determined by fitting the data to a four-parameter logistic

equation.
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Cellular Phospho-STAT Assays
Objective: To measure the functional inhibition of TYK2-mediated signaling in a cellular context.

Methodology:

Cell Culture: A relevant cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or

a cell line expressing the target cytokine receptor) is cultured under standard conditions.

Compound Treatment: Cells are pre-incubated with serial dilutions of the test inhibitor for a

specified time (e.g., 1-2 hours).

Cytokine Stimulation: Cells are stimulated with a specific cytokine to activate the TYK2

pathway (e.g., IL-12 to induce STAT4 phosphorylation, or IFNα to induce STAT3

phosphorylation).

Cell Lysis and Staining: Following stimulation, cells are fixed, permeabilized, and stained

with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT

protein (e.g., anti-pSTAT4-PE).

Flow Cytometry Analysis: The level of STAT phosphorylation in individual cells is quantified

using a flow cytometer.

Data Analysis: The median fluorescence intensity (MFI) of the phospho-STAT signal is

determined for each inhibitor concentration. The IC50 value is calculated by plotting the

percentage of inhibition of MFI against the inhibitor concentration and fitting the data to a

sigmoidal dose-response curve.

Experimental Workflow
The following diagram outlines the typical workflow for evaluating a novel TYK2 inhibitor from

initial biochemical screening to cellular functional assays.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15569495?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


TYK2 Inhibitor Evaluation Workflow
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Caption: A streamlined workflow for the preclinical assessment of TYK2 inhibitors.
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This guide provides a foundational comparison and standardized methodologies to aid in the

evaluation of novel TYK2 inhibitors like Tyk2-IN-18. Researchers are encouraged to conduct

head-to-head studies under identical experimental conditions for the most accurate and reliable

comparative data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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